molecular formula C26H28Cl2F2N2 B1672890 Flunarizine hydrochloride CAS No. 30484-77-6

Flunarizine hydrochloride

Número de catálogo B1672890
Número CAS: 30484-77-6
Peso molecular: 441 g/mol
Clave InChI: RXKMOPXNWTYEHI-RDRKJGRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flunarizine hydrochloride is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It is used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .


Synthesis Analysis

Flunarizine has been labeled with the positron-emitter 18F. 4-[18F]Fluoro-4-fluorobenzhydryl chloride was prepared in three steps from no-carrier-added [18F]fluoride ion, and used in the alkylation of N-cinnamylpiperazine to give [18F]flunarizine .


Molecular Structure Analysis

The structural assignments of Flunarizine and β-CD protons were determined by 1H NMR and 2D 1H-1H COSY NMR spectroscopy . 1H NMR spectroscopic studies of Flunarizine, β-CD and their mixtures confirmed the formation of β-CD-Flunarizine inclusion complex in solution .


Chemical Reactions Analysis

The development of methods for the assay and content uniformity of flunarizine dihydrochloride in tablets was successfully done by HPLC using C18 5 μm (4.6x150) mm column, mixture methanol, and phosphate buffer-triethylamine pH 3.5 at a ratio of (75:25) as the mobile phase at a flow rate of 1 mL/min using UV detector at 253 nm .

Aplicaciones Científicas De Investigación

Vestibular Migraine Prophylaxis

Flunarizine hydrochloride has been identified as a potentially effective prophylactic medication for Vestibular Migraine (VM) , a condition that causes episodic vertigo . In a single-centre observational study, 90% of VM patients taking flunarizine reported symptomatic improvement, which is significantly higher compared to other medications . This suggests its strong potential in improving the quality of life for individuals suffering from VM.

Molecular Recognition and Drug Solubility

The interaction between Flunarizine hydrochloride and β-cyclodextrin has been studied using NMR spectroscopy and computational approaches . This research is crucial for enhancing the solubility and bioavailability of hydrophobic drug molecules like Flunarizine, which can lead to improved drug delivery systems.

Migraine Prevention

Flunarizine is a well-known calcium channel blocker used in the prophylactic treatment of migraines . It has been the subject of systematic reviews and meta-analyses to critically appraise its efficacy compared to placebos, highlighting its role in the prophylactic management of migraines .

Treatment of Epilepsy

Due to its properties as a selective calcium entry blocker with calmodulin binding and histamine H1 blocking activity, Flunarizine hydrochloride is also used in the prophylactic treatment of epilepsy . Its application in this field is based on its ability to modulate neuronal excitability.

Peripheral Vascular Disease Management

Flunarizine’s role extends to the treatment of occlusive peripheral vascular disease, where it helps in managing symptoms and improving patient outcomes . Its effectiveness in this area is attributed to its vasodilatory effects.

Antihistaminic and CNS Depressant Effects

Flunarizine hydrochloride exhibits antihistaminic and CNS depressant effects, which are leveraged in various therapeutic applications, particularly in migraine prophylaxis . Its multifaceted pharmacological profile makes it a valuable compound in neuroscience research.

Mecanismo De Acción

Target of Action

Flunarizine hydrochloride primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . The compound’s primary role is to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores .

Mode of Action

Flunarizine hydrochloride interacts with its targets by physically plugging the channel, thereby inhibiting the influx of extracellular calcium . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells . Additionally, it has moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Pharmacokinetics

Flunarizine hydrochloride is well absorbed from the gut, with more than 80% bioavailability . It reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . When given daily, a steady state is reached after five to eight weeks . It is mainly metabolized by CYP2D6 and has an elimination half-life of 5-15 hours for a single dose and 18-19 days for multiple doses .

Action Environment

The action, efficacy, and stability of flunarizine hydrochloride can be influenced by various environmental factors. For example, the presence of food can delay the time to maximum concentration by about 3.5 hours and increase its exposure by nearly 50% . Furthermore, the effects of other sedating drugs and alcohol, as well as antihypertensives, can be increased .

Safety and Hazards

Flunarizine use is contraindicated if you have some medical conditions. When used it could worsen the condition or increase the likelihood of adverse reactions to the medication occurring . It is also contraindicated in hypotension, heart failure, and arrhythmia .

Direcciones Futuras

Flunarizine has been used for more than three decades for the prophylactic management of migraine . Theories suggest that flunarizine may act through multiple mechanisms such as inhibition of cortical spreading depression, neurogenic inflammation, and channelopathy . It has a manageable safety profile with weight gain and drowsiness being commonly reported .

Propiedades

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMOPXNWTYEHI-RDRKJGRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52468-60-7 (Parent)
Record name Flunarizine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80184554
Record name Flunarizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flunarizine hydrochloride

CAS RN

27064-95-5, 30484-77-6
Record name 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNARIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11102TO53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunarizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Flunarizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Flunarizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Flunarizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Flunarizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Flunarizine hydrochloride

Q & A

Q1: What is the primary mechanism of action of flunarizine hydrochloride?

A1: Flunarizine hydrochloride is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.

Q2: How does flunarizine hydrochloride affect brain injury following intracerebral hemorrhage?

A2: Research suggests that flunarizine hydrochloride exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, flunarizine hydrochloride was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []

Q3: Does flunarizine hydrochloride impact the nitric oxide system in migraine models?

A3: Studies indicate that flunarizine hydrochloride might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with flunarizine hydrochloride, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between flunarizine hydrochloride and the NO system, which warrants further investigation.

Q4: What is the molecular formula and weight of flunarizine hydrochloride?

A4: The molecular formula of flunarizine hydrochloride is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.

Q5: Does food affect the pharmacokinetics of flunarizine hydrochloride?

A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of flunarizine hydrochloride. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering flunarizine hydrochloride to optimize its therapeutic efficacy.

Q6: Has flunarizine hydrochloride demonstrated efficacy in animal models of migraine?

A6: Yes, research suggests that flunarizine hydrochloride shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after flunarizine hydrochloride administration. [, ] This finding supports the use of flunarizine hydrochloride as a prophylactic treatment for migraine.

Q7: Are there any strategies to enhance the delivery of flunarizine hydrochloride to the brain?

A7: Due to the low oral bioavailability of flunarizine hydrochloride, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []

Q8: Which analytical techniques are commonly employed for the quantification of flunarizine hydrochloride?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying flunarizine hydrochloride in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.